Cas no 102504-86-9 (1,3,8-Triazaspiro[4.5]decan-4-one,8-[3-(2-methoxyphenyl)-1-oxo-2-propen-1-yl]-3-methyl-1-phenyl-)
![1,3,8-Triazaspiro[4.5]decan-4-one,8-[3-(2-methoxyphenyl)-1-oxo-2-propen-1-yl]-3-methyl-1-phenyl- structure](https://it.kuujia.com/scimg/cas/102504-86-9x500.png)
102504-86-9 structure
Nome del prodotto:1,3,8-Triazaspiro[4.5]decan-4-one,8-[3-(2-methoxyphenyl)-1-oxo-2-propen-1-yl]-3-methyl-1-phenyl-
1,3,8-Triazaspiro[4.5]decan-4-one,8-[3-(2-methoxyphenyl)-1-oxo-2-propen-1-yl]-3-methyl-1-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,8-Triazaspiro[4.5]decan-4-one,8-[3-(2-methoxyphenyl)-1-oxo-2-propen-1-yl]-3-methyl-1-phenyl-
- 8-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 1,3,8-Triazaspiro[4.5]decan-4-one,8-[3-(2-methoxyphenyl)-1-oxo-2-propenyl]-3-methyl-1-phenyl- (9CI)
- NSC 167682
- NSC-167682
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(2-methoxyphenyl)-1-oxo-2-propenyl)-3-methyl-1-phenyl-
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(o-methoxycinnamoyl)-3-methyl-1-phenyl-
- 8-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-2-methyl-4-phenyl-2,4,8-triazaspiro[4.5]decan-1-one
- 8-(o-Methoxycinnamoyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- NSC167682
- 102504-86-9
- 8-(3-(2-Methoxyphenyl)-1-oxo-2-propenyl)-3-methyl-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- 8-(3-(2-Methoxyphenyl)acryloyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
-
- Inchi: InChI=1S/C24H27N3O3/c1-25-18-27(20-9-4-3-5-10-20)24(23(25)29)14-16-26(17-15-24)22(28)13-12-19-8-6-7-11-21(19)30-2/h3-13H,14-18H2,1-2H3/b13-12+
- Chiave InChI: PVROZNLUPRWLFT-OUKQBFOZSA-N
- Sorrisi: COC1=CC=CC=C1/C=C/C(N1CCC2(C(=O)N(C)CN2C2C=CC=CC=2)CC1)=O
Proprietà calcolate
- Massa esatta: 405.20524173g/mol
- Massa monoisotopica: 405.20524173g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 650
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 53.1Ų
- XLogP3: 3.3
Proprietà sperimentali
- PSA: 53.09000
- LogP: 2.94650
1,3,8-Triazaspiro[4.5]decan-4-one,8-[3-(2-methoxyphenyl)-1-oxo-2-propen-1-yl]-3-methyl-1-phenyl- Letteratura correlata
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
102504-86-9 (1,3,8-Triazaspiro[4.5]decan-4-one,8-[3-(2-methoxyphenyl)-1-oxo-2-propen-1-yl]-3-methyl-1-phenyl-) Prodotti correlati
- 150919-56-5(1-Imidazolidineacetamide,a-(2,2-dimethyl-1-oxopropyl)-N-[2-methoxy-5-[(1-oxooctadecyl)amino]phenyl]-4,4-dimethyl-2,5-dioxo-)
- 7780-20-3(5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one)
- 192725-17-0(Lopinavir)
- 160291-54-3(7-Diethylamino-3-N-(3-maleimidopropyl)carbamoylcoumarin)
- 479681-55-5(3-isopropyl-1,4-bis(4-methoxybenzyl)piperazine-2,5-dione)
- 205517-34-6((R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione)
- 192725-39-6(Lopinavir Metabolite M-1)
- 148119-36-2(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-)
- 156661-42-6(Ac-Lys-AMC)
- 94-62-2(Piperine)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
